5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
CAS No.: 706759-44-6
Cat. No.: VC3233906
Molecular Formula: C10H17F6N2O4S2+
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 706759-44-6 |
|---|---|
| Molecular Formula | C10H17F6N2O4S2+ |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
| Standard InChI Key | ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
| SMILES | C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a quaternary ammonium compound with the CAS Registry Number 706759-44-6. This compound consists of a 5-azoniaspiro[4.4]nonane cation coupled with a bis(trifluoromethanesulfonyl)imide anion, more commonly known as a triflimide anion. The molecular formula of the compound is C10H17F6N2O4S2+, indicating its complex structure incorporating multiple functional groups. With a calculated molecular weight of 407.4 g/mol, this relatively high mass reflects its multi-component nature and the presence of several heavy atoms including sulfur and multiple fluorine atoms. The compound represents an interesting hybrid structure combining an organic spirocyclic cation with a highly fluorinated inorganic anion.
Chemical Representation and Identifiers
Several standardized chemical representations are used to uniquely identify this compound. Its standard SMILES notation is recorded as "C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F". This notation captures both the cationic and anionic components of the structure in a linear text format. The standard InChI (International Chemical Identifier) for the compound is "InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1;". Additionally, the compound's standard InChIKey is "ZRKYJVGRMJUKEF-UHFFFAOYSA-N", providing a fixed-length condensed digital representation of the chemical structure that is particularly useful for database searches and information retrieval purposes.
Physical and Chemical Properties
Chemical Stability and Reactivity
One of the most notable properties of this compound is its high chemical stability, particularly in alkaline media. This stability can be attributed to several structural factors. The spirocyclic quaternary ammonium cation is relatively resistant to nucleophilic attack due to steric hindrance around the positively charged nitrogen atom. Meanwhile, the triflimide anion features extensive charge delocalization across the two sulfonyl groups and the connecting nitrogen, making it one of the least nucleophilic and least coordinating anions known in chemistry. The presence of highly electronegative fluorine atoms in the trifluoromethyl groups further withdraws electron density, contributing to the exceptional stability of the anion.
Synthesis Methods and Preparation
Synthetic Routes
The synthesis of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide can be achieved through several synthetic approaches. One common method involves the reaction of spirocyclic amines with trifluoromethylsulfonyl chloride under controlled conditions. This approach, often referred to as Method A, is particularly useful for the synthesis of quaternary ammonium compounds with specific counter-ions. The reaction typically proceeds through the formation of an intermediate that is subsequently transformed into the desired product through additional synthetic steps.
The preparation of the cationic portion (5-azoniaspiro[4.4]nonane) generally involves the synthesis of spirocyclic quaternary ammonium cations as small molecule model compounds. These cations are carefully designed and synthesized to achieve the desired structural features and chemical properties. The synthesis of the anionic portion (1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide) typically involves the preparation of bis(trifluoromethanesulfonyl)imide derivatives, which are known for their use as weakly coordinating anions in various applications.
Reaction Conditions and Considerations
The synthesis of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide requires careful control of reaction conditions to ensure high yield and purity of the final product. The reaction typically involves the use of inert atmosphere techniques to prevent unwanted side reactions and degradation of sensitive intermediates. Temperature control is critical, as many of the reactions involved in the synthesis can be exothermic and may require cooling to maintain selectivity and prevent the formation of byproducts.
The purification of the compound often involves multiple steps, including recrystallization, chromatography, and sometimes ion exchange techniques to ensure the removal of unreacted starting materials and byproducts. The purity of the final product is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the structural integrity and absence of impurities.
Applications and Utility
Applications in Medicinal Chemistry
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has potentially significant applications in medicinal chemistry. The compound is being investigated for its potential pharmacological properties, particularly as an antimicrobial or antiviral agent. The unique structural features of the compound, including the spirocyclic cation and the highly stable triflimide anion, may allow it to interact favorably with biological targets. The quaternary ammonium structure is known to confer antimicrobial properties in many compounds, as the positively charged nitrogen can interact with negatively charged bacterial cell membranes, potentially disrupting their integrity.
The compound's stability in various environments, including alkaline conditions, makes it a candidate for development as a drug delivery system or as a component in pharmaceutical formulations where chemical stability is critical. Additionally, the spirocyclic structure may provide specific three-dimensional interactions with enzyme active sites or receptor binding pockets, potentially leading to selective biological activities that could be exploited in drug development.
Material Science Applications
In the field of material science, 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has potential applications in the development of ionic liquids and other advanced materials. Ionic liquids are salts that are liquid at or near room temperature and have a wide range of applications in green chemistry, electrochemistry, and materials science. The combination of the spirocyclic quaternary ammonium cation with the triflimide anion creates a structure with potential as an ionic liquid or ionic liquid precursor.
The compound's thermal stability, a characteristic often associated with triflimide salts, makes it suitable for high-temperature applications where conventional materials might degrade. Additionally, the unique electronic properties of the compound, including the highly delocalized charge in the triflimide anion, may lead to interesting electrical or electrochemical behavior that could be exploited in the development of electrolytes, sensors, or other electronic materials.
Research Findings and Future Perspectives
Current Research Status
Current research on 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is primarily focused on exploring its chemical stability in alkaline media at elevated temperatures. This research is particularly important for applications where the compound might be exposed to harsh chemical environments, such as in certain industrial processes or in electrochemical systems. The compound's stability under these conditions makes it a promising candidate for applications requiring resistance to chemical degradation.
Recent studies have also investigated the compound's potential as a component in advanced materials with specialized properties. The unique combination of the spirocyclic cation and the triflimide anion creates a structure with interesting physicochemical properties that could be exploited in various applications. These studies aim to understand the relationship between the compound's structure and its properties, with the goal of designing new materials with tailored characteristics for specific applications.
Future Research Directions
In material science, future research might focus on the development of new ionic liquids and electrolytes based on the compound's structure. This could involve the synthesis of structural analogs with modified properties, the investigation of the compound's behavior in various solvent systems, and the exploration of its potential applications in electrochemical devices such as batteries, capacitors, or fuel cells. Additionally, the compound's thermal stability and chemical resistance might be exploited in the development of new materials for harsh environment applications, such as high-temperature lubricants or components for chemical processing equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume